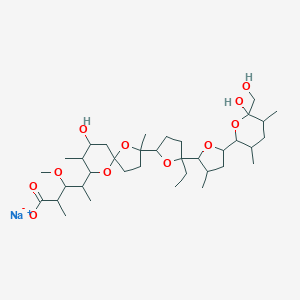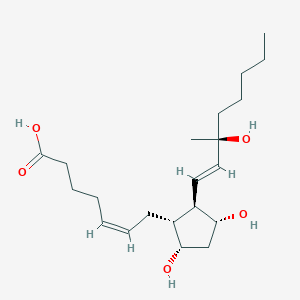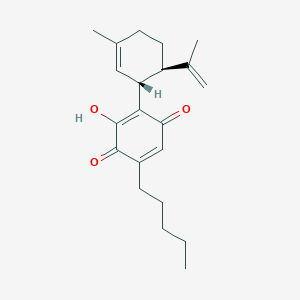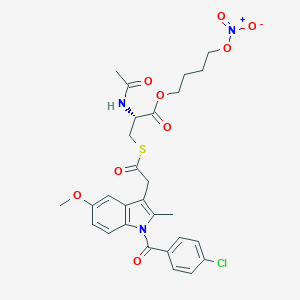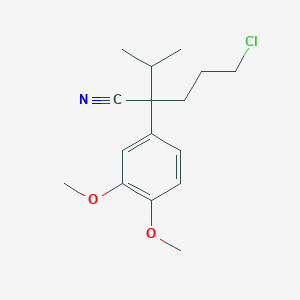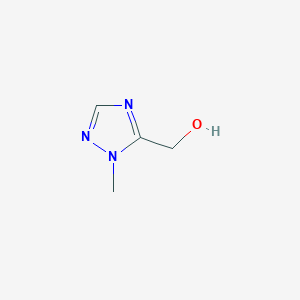
(1-methyl-1H-1,2,4-triazol-5-yl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to (1-methyl-1H-1,2,4-triazol-5-yl)methanol involves various chemical strategies, including the reaction of different organic intermediates. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been achieved through reactions involving compound 4 and a Grignard reagent, established by NMR, IR, MS spectra, and X-ray diffraction crystallography (Dong & Huo, 2009). Such methodologies highlight the versatility of triazole derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of triazole compounds, including (1-methyl-1H-1,2,4-triazol-5-yl)methanol derivatives, is often determined using X-ray diffraction techniques. These studies reveal the spatial arrangement of atoms within the molecule, critical for understanding its reactivity and properties. For example, the molecular conformation and packing of certain triazole derivatives are stabilized by intermolecular hydrogen bonding interactions, providing insights into the compound's stability and potential interactions with other molecules (Dong & Huo, 2009).
Chemical Reactions and Properties
Triazole compounds, including (1-methyl-1H-1,2,4-triazol-5-yl)methanol, can undergo various chemical reactions, contributing to their utility in synthetic chemistry. The reactivity of these compounds is influenced by the triazole ring, which can participate in nucleophilic and electrophilic substitutions, cycloadditions, and other reactions. The synthesis of new 1H-1,2,4-triazole alcohol derivatives containing a ferrocenyl moiety and their antifungal and plant growth regulatory activities exemplify the chemical versatility and application potential of these compounds (Liu et al., 2008).
Physical Properties Analysis
The physical properties of (1-methyl-1H-1,2,4-triazol-5-yl)methanol and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. X-ray crystallography provides detailed information on the crystalline structure, which correlates with the compound's physical stability and solubility. The crystal structure and solvate formation of related triazole compounds have been investigated, offering insights into their physical behavior and potential for forming stable crystalline materials for various applications (Goh et al., 2010).
Chemical Properties Analysis
The chemical properties of (1-methyl-1H-1,2,4-triazol-5-yl)methanol derivatives, such as reactivity with different chemical agents, stability under various conditions, and the ability to undergo specific chemical transformations, are integral to their utility in chemical synthesis and potential industrial applications. Research into the synthesis and application of imidazole derivatives, for instance, highlights the relevance of triazole and imidazole compounds in organic synthesis and their potential as intermediates in the production of more complex molecules (Ohta et al., 1987).
Aplicaciones Científicas De Investigación
Antifungal and Plant Growth Regulatory Activities : Derivatives containing a ferrocenyl moiety exhibit antifungal properties and have the ability to regulate plant growth (Liu, Dai, Fang, & Li, 2008).
Catalysis in Organic Synthesis : These compounds can form stable complexes with copper, catalyzing important organic reactions like Huisgen 1,3-dipolar cycloadditions, useful in various chemical syntheses (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Anticancer Activities : Some compounds synthesized from triazole derivatives have shown anticancer activities against human leukemia HL-60 cells and human hepatoma G2 cells (Dong & Wu, 2018).
Clinical Drug Constituents : 1,2,4-triazoles play a vital role in the formulation of several clinical drugs like Rizatriptan, Ribavirin, anastrozole, and others (Prasad et al., 2021).
C1 Synthon and H2 Source in Green Chemistry : Methanol derivatives can be used for selective N-methylation of amines and transfer hydrogenation of nitroarenes, contributing to selective and environmentally friendly syntheses (Sarki et al., 2021).
Synthesis of Rizatriptan : A novel route for constructing triazolylmethyl-indoles was applied in the synthesis of the drug Rizatriptan (He et al., 2014).
Development of Potent Inhibitors : Novel triazole derivatives have been synthesized as potent inhibitors of human dihydroorotate dehydrogenase, a key enzyme in the pyrimidine biosynthesis pathway (Gong et al., 2017).
Energetic Materials : Triazolyl-functionalized monocationic energetic salts have been synthesized, exhibiting good thermal stability and relatively high density (Wang, Gao, Ye, & Shreeve, 2007).
Direcciones Futuras
The future directions for research on “(1-methyl-1H-1,2,4-triazol-5-yl)methanol” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . Additionally, more studies are needed to understand their mechanism of action and to evaluate their safety and potential hazards .
Propiedades
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-4(2-8)5-3-6-7/h3,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAQZVSGXQVIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454123 | |
| Record name | (1-methyl-1H-1,2,4-triazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-1,2,4-triazol-5-yl)methanol | |
CAS RN |
91616-36-3 | |
| Record name | (1-methyl-1H-1,2,4-triazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)
![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)
